![molecular formula C19H19N3O2S B2646822 N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide CAS No. 1790197-55-5](/img/structure/B2646822.png)
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide
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Overview
Description
“N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide” is a complex organic compound that contains several functional groups and structural components, including a pyridine ring, a pyrrolidine ring, a naphthalene ring, and a sulfonamide group . These components are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring (a six-membered ring with one nitrogen atom), a pyrrolidine ring (a five-membered ring with one nitrogen atom), a naphthalene ring (a polycyclic aromatic hydrocarbon composed of two fused benzene rings), and a sulfonamide group (a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom) .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the pyridine ring might undergo electrophilic substitution reactions, while the sulfonamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the pyridine and pyrrolidine rings might enhance its solubility in polar solvents .Scientific Research Applications
- Pharmacophore Scaffold : The pyrrolidine moiety in this compound serves as a versatile scaffold for designing novel drugs. Researchers have investigated its potential as a pharmacophore in drug discovery, particularly for modulating specific receptors or enzymes .
- Selective Androgen Receptor Modulators (SARMs) : Derivatives of N-(pyridin-2-yl)pyrrolidin-3-yl have been optimized to develop selective androgen receptor modulators (SARMs) with improved pharmacokinetic profiles .
- C–C Bond Cleavage : N-(Pyridin-2-yl)amides were synthesized via C–C bond cleavage promoted by I2 and TBHP. This mild, metal-free method provides a convenient route to these amides from α-bromoketones and 2-aminopyridines .
- Multiple Emission Properties : The compound’s intricate photophysical behavior arises from the coexistence of an extended polycyclic nitrogen-rich moiety (TT) and a fragment (Py) with partial conformational freedom. π–π stacking interactions and short C–H⋯N hydrogen bonds contribute to its unique emission properties .
- N-(Pyridin-2-yl)imidates : These imidates have been used as intermediates for facile conversion into N-heterocycles, such as 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine .
- RORγt Inhibition : The compound showed excellent potency towards RORγt, a nuclear receptor involved in immune regulation. Researchers continue to explore its potential as an anti-inflammatory agent .
- 3-Bromoimidazo[1,2-a]pyridines : These versatile compounds were obtained via one-pot tandem cyclization/bromination. The absence of a base and the ability to transfer them to other skeletons make them valuable building blocks .
Medicinal Chemistry and Drug Discovery
Chemical Synthesis
Photophysical Behavior
Heterocycle Synthesis
Biological Activity
Chemodivergent Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1-pyridin-2-ylpyrrolidin-3-yl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-25(24,18-9-5-7-15-6-1-2-8-17(15)18)21-16-11-13-22(14-16)19-10-3-4-12-20-19/h1-10,12,16,21H,11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNJWUKXDHDKCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide |
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